molecular formula C17H24N4O2S3 B1282680 Biotin-[2-(2-pyridyldithio)ethylamide] CAS No. 112247-65-1

Biotin-[2-(2-pyridyldithio)ethylamide]

Cat. No.: B1282680
CAS No.: 112247-65-1
M. Wt: 412.6 g/mol
InChI Key: MAJOROISBURONW-XEZPLFJOSA-N
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Description

Biotin-[2-(2-pyridyldithio)ethylamide] is a sulfhydryl reactive biotinylation reagent. It is commonly used in biochemical and molecular biology research for labeling proteins and other molecules with biotin. The compound has a molecular formula of C17H24N4O2S3 and a molecular weight of 412.58 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-[2-(2-pyridyldithio)ethylamide] typically involves the reaction of biotin with 2-(2-pyridyldithio)ethylamine. The reaction is carried out under mild conditions, usually at room temperature and neutral pH, to ensure the stability of the biotin moiety. The product is then purified using standard chromatographic techniques .

Industrial Production Methods

In industrial settings, the production of Biotin-[2-(2-pyridyldithio)ethylamide] follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Biotin-[2-(2-pyridyldithio)ethylamide] primarily undergoes substitution reactions due to the presence of the pyridyldithio group. This group can react with sulfhydryl groups on proteins and other molecules, forming stable disulfide bonds .

Common Reagents and Conditions

The common reagents used in reactions involving Biotin-[2-(2-pyridyldithio)ethylamide] include reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). These reactions are typically carried out at neutral pH and room temperature to maintain the integrity of the biotin moiety .

Major Products Formed

The major products formed from reactions involving Biotin-[2-(2-pyridyldithio)ethylamide] are biotinylated proteins and other biotinylated molecules. These products are used in various biochemical assays and molecular biology techniques .

Scientific Research Applications

Biotin-[2-(2-pyridyldithio)ethylamide] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Biotin-[2-(2-pyridyldithio)ethylamide] involves the formation of a disulfide bond between the pyridyldithio group and a sulfhydryl group on the target molecule. This reaction is highly specific and efficient, allowing for the stable attachment of biotin to the target molecule. The biotin moiety can then be detected or purified using streptavidin or avidin-based systems .

Comparison with Similar Compounds

Biotin-[2-(2-pyridyldithio)ethylamide] is unique in its ability to form stable disulfide bonds with sulfhydryl groups. Similar compounds include:

    Biotin-N-hydroxysuccinimide ester: Reacts with primary amines.

    Biotin-maleimide: Reacts with sulfhydryl groups but forms thioether bonds.

    Biotin-hydrazide: Reacts with aldehydes and ketones.

Compared to these compounds, Biotin-[2-(2-pyridyldithio)ethylamide] offers the advantage of reversible biotinylation, as the disulfide bond can be cleaved under reducing conditions .

Biological Activity

Biotin-[2-(2-pyridyldithio)ethylamide] is a biotinylation reagent that has garnered attention in biochemical and molecular biology research due to its unique properties and applications. This compound, with the molecular formula C17H24N4O2S3 and a molecular weight of 412.58 g/mol, is primarily used for labeling proteins, nucleic acids, and other biomolecules, facilitating their detection and purification.

The biological activity of Biotin-[2-(2-pyridyldithio)ethylamide] is largely attributed to its ability to form stable disulfide bonds with sulfhydryl groups on target molecules. This reaction occurs through a substitution mechanism where the pyridyldithio group reacts with thiol groups, leading to the formation of disulfide bonds. This specificity allows for efficient biotinylation, which can be reversed under reducing conditions, making it a versatile tool for various applications in biological research.

Applications in Research

Biotin-[2-(2-pyridyldithio)ethylamide] is utilized across multiple fields:

  • Biochemistry : It serves as a critical reagent for biotinylating proteins and other biomolecules, enabling their isolation and study.
  • Molecular Biology : The compound is employed in assays that require the detection of biotinylated molecules using streptavidin or avidin systems, which have a high affinity for biotin.
  • Diagnostics : It plays a role in developing diagnostic assays where specific labeling of biomolecules is essential.
  • Therapeutics : The compound is also explored in therapeutic contexts, particularly in targeted drug delivery systems.

Comparative Analysis

To better understand the unique properties of Biotin-[2-(2-pyridyldithio)ethylamide], it is beneficial to compare it with other biotinylation reagents:

Reagent Target Group Bond Type Reversibility
Biotin-[2-(2-pyridyldithio)ethylamide]Sulfhydryl groupsDisulfide bondsYes (under reducing conditions)
Biotin-N-hydroxysuccinimide esterPrimary aminesAmide bondsNo
Biotin-maleimideSulfhydryl groupsThioether bondsNo
Biotin-hydrazideAldehydes and ketonesHydrazone bondsNo

This table highlights the distinct advantages of Biotin-[2-(2-pyridyldithio)ethylamide], particularly its ability to form reversible bonds, which can be advantageous in certain experimental setups where controlled release or modification is required.

Case Studies

Several studies have demonstrated the effectiveness and versatility of Biotin-[2-(2-pyridyldithio)ethylamide]:

  • Protein Labeling : A study showcased the use of this compound in labeling surface-bound proteins on biosensors. The biotin-streptavidin interaction was analyzed using surface plasmon resonance (SPR), revealing that the density of streptavidin affected enzyme activity when immobilized on surfaces .
  • Nanoparticle Targeting : Research involving multifunctional nanoparticles highlighted how biotinylated agents could enhance targeting efficiency in cancer therapy. The incorporation of Biotin-[2-(2-pyridyldithio)ethylamide] allowed for specific delivery of therapeutic agents to tumor sites, improving treatment efficacy .
  • Diagnostic Assays : Another case study illustrated the application of this compound in developing sensitive diagnostic tests. By biotinylating antibodies, researchers were able to create assays with enhanced detection capabilities for various biomarkers .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S3/c22-14(18-9-10-25-26-15-7-3-4-8-19-15)6-2-1-5-13-16-12(11-24-13)20-17(23)21-16/h3-4,7-8,12-13,16H,1-2,5-6,9-11H2,(H,18,22)(H2,20,21,23)/t12-,13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJOROISBURONW-XEZPLFJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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